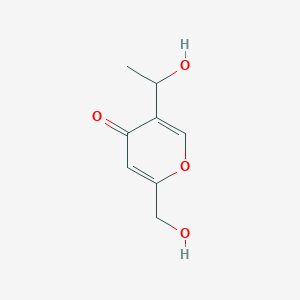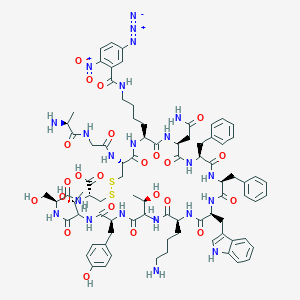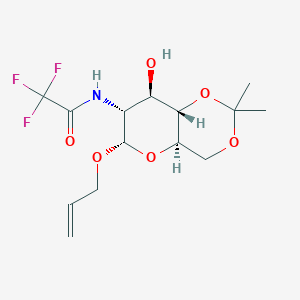
3-Hydroxy-10,11-dihydroquinidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-10,11-dihydroquinidine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. This compound is synthesized from quinine, which is a natural alkaloid found in the bark of the cinchona tree. The synthesis of 3-Hydroxy-10,11-dihydroquinidine involves the reduction of quinine to form the dihydroquinidine intermediate, which is subsequently hydroxylated to form the final product.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-10,11-dihydroquinidine is not yet fully understood. However, it is believed to work by blocking the sodium channels in cardiac cells, thereby preventing the influx of sodium ions and reducing the excitability of the heart.
Biochemical and Physiological Effects:
Studies have shown that 3-Hydroxy-10,11-dihydroquinidine has a significant effect on the cardiac conduction system. It has been found to prolong the action potential duration and increase the effective refractory period, which results in a decrease in the heart rate. Additionally, it has also been shown to have a negative inotropic effect, which reduces the contractility of the heart.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-Hydroxy-10,11-dihydroquinidine in lab experiments is its high potency and selectivity for cardiac sodium channels. This makes it an ideal candidate for studying the cardiac conduction system. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several potential future directions for the research on 3-Hydroxy-10,11-dihydroquinidine. One of the areas of interest is the development of more potent and selective analogs of this compound for the treatment of cardiac arrhythmias. Additionally, further studies are required to fully understand the mechanism of action of this compound and its potential applications in other areas of pharmacology.
Synthesemethoden
The synthesis of 3-Hydroxy-10,11-dihydroquinidine involves several steps. Firstly, quinine is reduced to form the dihydroquinidine intermediate using a reducing agent such as sodium borohydride. The dihydroquinidine intermediate is then hydroxylated using a strong oxidizing agent such as potassium permanganate to form 3-Hydroxy-10,11-dihydroquinidine.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-10,11-dihydroquinidine has been extensively studied for its potential applications in pharmacology. It has been found to possess antiarrhythmic properties, which makes it a potential candidate for the treatment of cardiac arrhythmias. Additionally, it has also been studied for its potential application as an antimalarial drug due to its structural similarity to quinine.
Eigenschaften
CAS-Nummer |
130061-81-3 |
|---|---|
Molekularformel |
C20H28N2O7S |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
(3S,4R,6R)-3-ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol;sulfuric acid |
InChI |
InChI=1S/C20H26N2O3.H2O4S/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17;1-5(2,3)4/h4-6,8,11,13,18-19,23-24H,3,7,9-10,12H2,1-2H3;(H2,1,2,3,4)/t13-,18-,19+,20-;/m1./s1 |
InChI-Schlüssel |
MMCFRFNECGZXQH-APFZWMIBSA-N |
Isomerische SMILES |
CC[C@]1(CN2CC[C@@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O |
SMILES |
CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O |
Kanonische SMILES |
CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O |
Synonyme |
3-hydroxy-10,11-dihydroquinidine LNC 834 LNC-834 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)

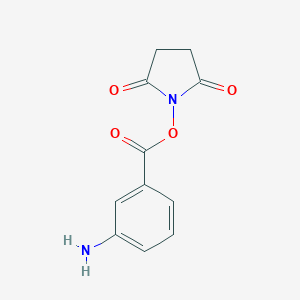
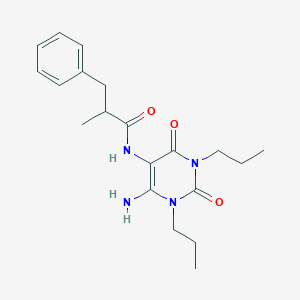
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)
